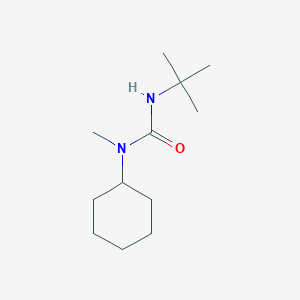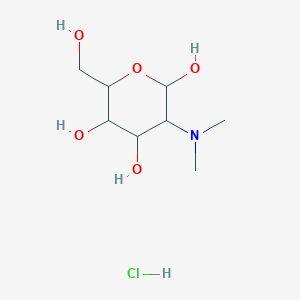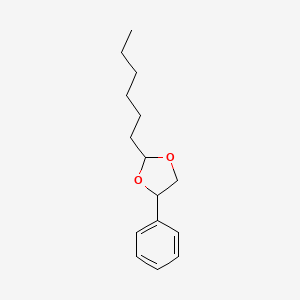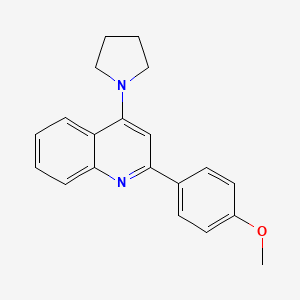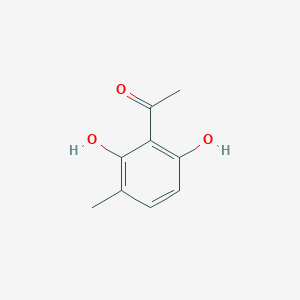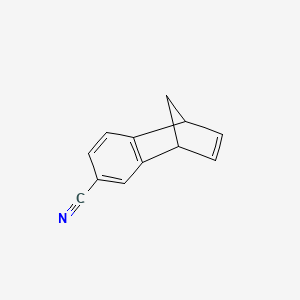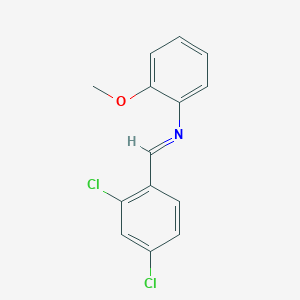
N-(2,4-Dichlorobenzylidene)-O-anisidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dichlorobenzylidene)-O-anisidine is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a benzylidene group substituted with two chlorine atoms at the 2 and 4 positions, and an anisidine group, which is an aniline derivative with a methoxy group at the ortho position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2,4-Dichlorobenzylidene)-O-anisidine can be synthesized through a condensation reaction between 2,4-dichlorobenzaldehyde and O-anisidine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dichlorobenzylidene)-O-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,4-Dichlorobenzylidene)-O-anisidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-O-anisidine involves its interaction with biological targets, leading to various effects. The compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The presence of the Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dichlorobenzylidene)-O-toluidine
- N-(2,4-Dichlorobenzylidene)-2,5-xylidine
- N-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide
Uniqueness
N-(2,4-Dichlorobenzylidene)-O-anisidine is unique due to the presence of the anisidine group, which imparts specific chemical and biological properties. The methoxy group in the anisidine moiety can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
63462-37-3 |
|---|---|
Formule moléculaire |
C14H11Cl2NO |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-14-5-3-2-4-13(14)17-9-10-6-7-11(15)8-12(10)16/h2-9H,1H3 |
Clé InChI |
LCBJOCQRTFOACV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

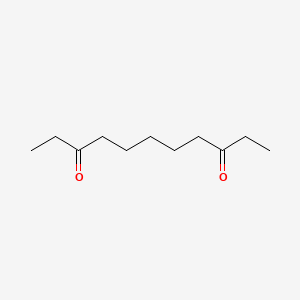
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
